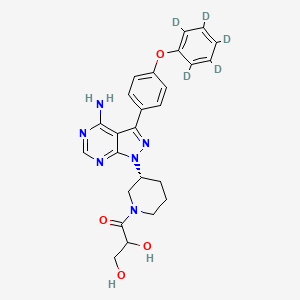
D3R/MOR antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of D3R/MOR antagonist 1 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of a primary pharmacophore with a secondary pharmacophore to generate compounds with high affinity for dopamine D3 receptors and mu-opioid receptors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
D3R/MOR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacological properties.
Wissenschaftliche Forschungsanwendungen
D3R/MOR antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new pharmacological agents.
Biology: The compound is utilized in research on neurotransmitter systems and their role in various physiological processes.
Industry: It is used in the development of safer analgesics and treatments for opioid misuse.
Wirkmechanismus
D3R/MOR antagonist 1 exerts its effects by binding to dopamine D3 receptors and mu-opioid receptors. The compound’s dual antagonistic activity at these receptors leads to analgesic effects through partial agonism at mu-opioid receptors and a reduction in opioid misuse liability through antagonism at dopamine D3 receptors . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
D3R/MOR antagonist 1 is unique due to its dual antagonistic activity at both dopamine D3 receptors and mu-opioid receptors. Similar compounds include:
R-VK4-116: A highly selective dopamine D3 receptor antagonist.
R-VK4-40: Another selective dopamine D3 receptor antagonist with potential therapeutic applications.
Compound 46, 84, and 121: These compounds also exhibit dual activity at dopamine D3 receptors and mu-opioid receptors, with potential analgesic effects and reduced opioid misuse liability.
This compound stands out due to its balanced activity at both receptor types, making it a promising candidate for the development of safer analgesics and treatments for substance use disorders.
Eigenschaften
Molekularformel |
C22H27Cl2N3O |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2 |
InChI-Schlüssel |
CNKXCQYEDYCLBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)



![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)




